FF-10101 Retains Potency Against N676T Mutation That Attenuates Quizartinib and Midostaurin Activity
In 32D murine myeloid cells engineered to co-express FLT3-ITD and the N676T resistance mutation, FF-10101 maintained potent inhibitory activity with a GI50 value of 0.73 nM. In contrast, the potency of quizartinib and midostaurin was significantly reduced by 11-fold (GI50 = 6.6 nM) and 15-fold (GI50 = 83 nM), respectively [1].
| Evidence Dimension | Anti-proliferative activity (GI50) |
|---|---|
| Target Compound Data | 0.73 nM |
| Comparator Or Baseline | Quizartinib: 6.6 nM; Midostaurin: 83 nM; Gilteritinib: 6.6 nM; Crenolanib: 19 nM |
| Quantified Difference | FF-10101 is 9-fold more potent than quizartinib and gilteritinib, 114-fold more potent than midostaurin, and 26-fold more potent than crenolanib |
| Conditions | 32D murine myeloid cells expressing FLT3-ITD + N676T mutation |
Why This Matters
This provides direct quantitative evidence for selecting FF-10101 over other FLT3 inhibitors in research or preclinical models focused on N676T-mediated resistance.
- [1] FF-10101 Retains Potent Inhibitory Activities Against Resistant Mutations to FLT3 Inhibitors, Newly Identified in Random Mutagenesis Screens. Blood (2019) 134 (Supplement_1): 3778. View Source
